Ret-IN-1
Description
Properties
IUPAC Name |
4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQISTQEBXXLPC-UBVWURDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222755-14-6 | |
| Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Ret-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-1, also known as Selpercatinib (and formerly LOXO-292), is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, such as point mutations and fusions, are oncogenic drivers in a variety of cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This compound was developed to target these aberrant RET kinases, including those with mutations that confer resistance to other kinase inhibitors. This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, effects on downstream signaling, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of RET Kinase
This compound functions as an ATP-competitive inhibitor of RET kinase. The binding of this compound to the ATP-binding pocket of the RET kinase domain prevents the phosphorylation of the kinase itself (autophosphorylation) and the subsequent phosphorylation of downstream substrate proteins. This blockade of catalytic activity effectively abrogates the oncogenic signaling driven by constitutively active RET mutants and fusion proteins.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against wild-type (WT) RET and clinically relevant mutant forms of the kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below. This data is extracted from patent WO2018071447A1, Compound Example 552.[1][2][3][4][5]
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M Mutant) | 7 |
| RET (G810R Mutant) | 101 |
Table 1: Inhibitory Potency (IC50) of this compound against RET Kinase Variants.
The V804M mutation is a "gatekeeper" mutation that can confer resistance to some multi-kinase inhibitors, while the G810R mutation is a solvent front mutation that can also lead to resistance. The data indicates that this compound is highly potent against both wild-type RET and the V804M gatekeeper mutant, and retains activity against the G810R solvent front mutant.
Impact on Downstream Signaling Pathways
The activation of RET kinase initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and differentiation. By inhibiting RET, this compound effectively shuts down these downstream pathways. The primary signaling cascades affected are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.
-
PLCγ Pathway: This pathway is involved in cell motility and invasion.
The following diagram illustrates the central role of RET in these signaling pathways and the point of intervention for this compound.
Caption: RET signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies employed to characterize the mechanism of action of this compound.
RET Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This assay is a common method for determining the potency of kinase inhibitors and is representative of the type of assay used to generate the IC50 data for this compound.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.
Materials:
-
Recombinant human RET kinase (wild-type and mutants)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compound (this compound)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the RET kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the kinase tracer to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a TR-FRET based RET kinase inhibition assay.
Cellular Assays: Western Blot Analysis of RET Signaling
Western blotting is used to assess the effect of this compound on the phosphorylation status of RET and its downstream signaling proteins in cancer cell lines harboring RET alterations.
Principle: This technique separates proteins by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the phosphorylated form of a protein after treatment with this compound indicates inhibition of the signaling pathway.
Materials:
-
RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the RET-driven cancer cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective inhibitor of RET kinase that effectively abrogates the oncogenic signaling driven by various RET alterations. Its mechanism of action, characterized by ATP-competitive inhibition and subsequent suppression of downstream pathways like MAPK and PI3K/AKT, has been thoroughly elucidated through a combination of biochemical and cellular assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of targeted therapies for RET-driven cancers.
References
Ret-IN-1: A Technical Guide for Researchers in RET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Aberrant RET activation, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][2] Targeted inhibition of the RET kinase has emerged as a promising therapeutic strategy for these malignancies.[3] This technical guide provides an in-depth overview of Ret-IN-1, a potent inhibitor of RET kinase, with a focus on its quantitative data, experimental methodologies, and mechanism of action.
Core Data Presentation
Biochemical and Cellular Potency of this compound
This compound, identified as Compound Example 552 in patent WO2018071447A1, demonstrates potent inhibitory activity against wild-type RET and clinically relevant mutants.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%, are summarized below.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M Gatekeeper Mutant) | 7 |
| RET (G810R Solvent Front Mutant) | 101 |
Data extracted from patent WO2018071447A1, Compound Example 552.[1]
Signaling Pathways and Mechanism of Action
The RET receptor tyrosine kinase, upon activation by its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of multiple downstream pathways crucial for cell growth, proliferation, and survival, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1][2] In RET-driven cancers, mutations or fusions render the RET kinase constitutively active, leading to ligand-independent signaling and oncogenesis.
This compound exerts its therapeutic effect by directly targeting the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition of RET-mediated signaling ultimately leads to the suppression of tumor cell proliferation and survival.
Experimental Protocols
The following sections outline the general methodologies for key experiments typically used to characterize RET inhibitors like this compound. The specific details for this compound are proprietary to the patent holder and are not publicly available.
Biochemical Kinase Assay
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
General Protocol:
-
Reagents and Materials: Recombinant human RET kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), Adenosine Triphosphate (ATP), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The RET enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a microplate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
Cell-based assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context.
General Protocol:
-
Cell Lines: Human cancer cell lines harboring specific RET alterations (e.g., TT cells with RET C634W mutation for MTC, or LC-2/ad cells with CCDC6-RET fusion for NSCLC).
-
Reagents and Materials: Cell culture medium (e.g., RPMI-1640 with 10% FBS), test compound (this compound), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 72 hours), the cell viability is assessed by measuring the intracellular ATP levels.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Target Engagement
Western blotting is used to confirm that the inhibitor is engaging its target within the cell and inhibiting its downstream signaling.
General Protocol:
-
Sample Preparation: RET-driven cancer cells are treated with the inhibitor for a short period (e.g., 2-4 hours). The cells are then lysed to extract the proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated RET (p-RET) and total RET, as well as antibodies for downstream signaling proteins like phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the p-RET and p-ERK signals in the treated cells compared to the control indicates target engagement and pathway inhibition.
Conclusion
This compound is a potent inhibitor of wild-type and mutant RET kinases, demonstrating significant potential for the treatment of RET-driven cancers. The data presented in this guide, including its nanomolar potency against key RET variants, provides a strong rationale for its further investigation and development. The experimental protocols outlined offer a foundational understanding of the methodologies employed to characterize such inhibitors. As research in this field progresses, a deeper understanding of the in vivo efficacy, pharmacokinetic profile, and resistance mechanisms associated with this compound will be crucial for its successful clinical translation.
Logical Relationship of this compound's Therapeutic Potential
References
- 1. Complete preclinical platform for intravitreal chemotherapy drug discovery for retinoblastoma: Assessment of pharmacokinetics, toxicity and efficacy using a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for Ret-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Ret-IN-1 against the RET (Rearranged during Transfection) receptor tyrosine kinase. The protocol is designed for a 96-well plate format and utilizes a luminescence-based readout to quantify kinase activity.
Introduction
The RET receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1][2] Dysregulation of RET signaling, often due to mutations or fusions, is a known driver in various cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer.[1][3][4] Consequently, RET has emerged as a significant target for cancer therapy. This compound is a small molecule inhibitor designed to target the kinase activity of RET. This in vitro kinase assay protocol provides a robust method for determining the potency and selectivity of this compound and other potential inhibitors.
The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the RET enzyme. The remaining ATP is then converted into a luminescent signal. Inhibition of RET kinase activity by this compound results in a higher amount of residual ATP and thus a stronger luminescent signal.
RET Signaling Pathway
The RET receptor tyrosine kinase is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) to their co-receptors, the GDNF family receptor α (GFRα).[2][5] This ligand-receptor complex then recruits and brings two RET molecules together, leading to their autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[2] this compound exerts its effect by inhibiting the catalytic activity of the RET kinase domain, thereby blocking these downstream signals.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. [PDF] Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade | Semantic Scholar [semanticscholar.org]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Ret-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-1 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Aberrant RET signaling, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia.[2][3][4] this compound provides a valuable tool for studying the cellular consequences of RET inhibition and for the development of targeted cancer therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, proliferation, and downstream signaling pathways.
Biochemical Properties and Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of the RET protein. By binding to the ATP-binding site of the RET kinase domain, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell growth and survival.[5]
Data Presentation
In Vitro Kinase Inhibition
The inhibitory activity of this compound against wild-type and mutant RET kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M mutant) | 7 |
| RET (G810R mutant) | 101 |
Data sourced from publicly available information.
Experimental Protocols
General Guidelines for Handling this compound
Reconstitution: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Storage: Store the solid compound and the stock solution at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Stability in Culture Media: The stability of small molecule inhibitors in cell culture media can vary.[7][8][9][10] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cells.
1. Cell Seeding:
-
Culture your chosen RET-dependent cancer cell line (e.g., cell lines with RET fusions like KIF5B-RET or CCDC6-RET) under standard conditions.[11][12][13][14]
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.
2. Treatment with this compound:
-
After allowing the cells to adhere overnight, prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range that is expected to cover the dose-response curve, informed by the in vitro IC50 values (e.g., from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
3. Incubation:
-
Incubate the plates for a period relevant to the cell line's doubling time and the expected mechanism of action of the inhibitor (e.g., 48 to 72 hours).[15]
4. Measurement of Cell Viability:
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.[16]
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[17]
-
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cell viability.[18][19][20][21]
Western Blot Analysis of RET Signaling
This protocol allows for the assessment of this compound's effect on the phosphorylation of RET and its downstream signaling proteins, such as AKT and ERK.[22][23][24]
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a shorter duration, typically ranging from 30 minutes to a few hours, to capture the immediate effects on signaling pathways.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25][26][27]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition by this compound.
Mandatory Visualizations
RET Signaling Pathway and Inhibition by this compound
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Molecular mechanisms of RET activation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]
- 13. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vigo-avocats.com [vigo-avocats.com]
- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The rationale of dose–response curves in selecting cancer drug dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Dose Response Models for Predicting Normal Tissue Complications from Cancer Radiotherapy: Application in Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT AND ERK REGULATE RETINOIC ACID-INDUCED NEUROBLASTOMA CELLULAR DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. embopress.org [embopress.org]
- 24. Selective effects of PD-1 on Akt and Ras pathways regulate molecular components of the cell cycle and inhibit T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Ret-IN-1 Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ret-IN-1, a potent RET kinase inhibitor, in immunoprecipitation (IP) assays. This document offers detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including thyroid and non-small cell lung cancer.[3][4] Small molecule inhibitors targeting the RET kinase domain are therefore valuable tools for both basic research and therapeutic development.[2]
This compound is a selective inhibitor of RET kinase.[3] Immunoprecipitation assays using this compound can be employed to:
-
Investigate the direct binding of this compound to the RET protein.
-
Assess the effect of this compound on RET protein levels and its interaction with downstream signaling partners.
-
Isolate RET protein from a complex lysate for subsequent analysis while its kinase activity is inhibited.
Data Presentation
The inhibitory activity of this compound against wild-type and mutant forms of the RET kinase is summarized below. This data is essential for determining the appropriate concentrations for cellular and biochemical assays.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M mutant) | 7 |
| RET (G810R mutant) | 101 |
| [Data sourced from AdooQ Bioscience][3] |
Experimental Protocols
This section provides detailed protocols for performing an immunoprecipitation assay with this compound. The choice between using agarose or magnetic beads will depend on laboratory preference and available equipment.
Materials
-
Cells: Cell line expressing the RET protein of interest (e.g., thyroid or lung cancer cell lines).
-
This compound: Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors immediately before use.[5]
-
Antibodies:
-
Primary antibody specific for RET, validated for immunoprecipitation.
-
Isotype control IgG.
-
-
Beads: Protein A/G agarose or magnetic beads.[5]
-
Wash Buffer: Lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20.
-
Elution Buffer: 2x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
General laboratory equipment: Microcentrifuge, rotator, magnetic rack (for magnetic beads), etc.
Protocol 1: Immunoprecipitation with this compound Treatment of Cell Lysate
This protocol is suitable for investigating the direct effect of this compound on the RET protein and its interactions within a cell lysate.
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Incubation with this compound and Antibody:
-
To the pre-cleared lysate, add this compound to the desired final concentration. Based on the IC50 values, a starting concentration of 10-100 nM is recommended for inhibiting wild-type RET. The optimal concentration should be determined empirically.
-
Add the primary anti-RET antibody (typically 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immunocomplex Capture:
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to each sample.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for subsequent Western blot analysis.
-
Protocol 2: Immunoprecipitation from Cells Pre-treated with this compound
This protocol is designed to assess the effect of this compound on RET protein levels and interactions within a cellular context prior to lysis.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO) in culture medium for a specified time (e.g., 2, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold PBS.
-
Proceed with cell lysis as described in Protocol 1, Step 1. It is recommended to add this compound to the lysis buffer at the same concentration used for cell treatment to maintain inhibition.
-
-
Immunoprecipitation:
-
Proceed with pre-clearing (optional), antibody incubation, immunocomplex capture, washing, and elution as described in Protocol 1, Steps 2-6.
-
Mandatory Visualization
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway, which is inhibited by this compound. Upon ligand binding, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[6] this compound blocks the kinase activity of RET, thereby inhibiting these downstream signals.[2]
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Immunoprecipitation with this compound
This diagram outlines the key steps of the immunoprecipitation workflow when using a small molecule inhibitor like this compound.
Caption: this compound Immunoprecipitation Workflow.
Considerations and Data Interpretation
-
Inhibitor Concentration: The provided IC50 values are a starting point. The optimal concentration of this compound for your specific cell line and experimental conditions should be determined through a dose-response experiment, assessing the inhibition of RET phosphorylation via Western blot.
-
Effect on Protein Levels: Some kinase inhibitors have been shown to induce the degradation of their target protein.[3] Therefore, it is crucial to include an "input" control (a small fraction of the cell lysate before immunoprecipitation) in your Western blot analysis. This will allow you to determine if this compound treatment alters the total amount of RET protein in the cell, which would affect the amount of protein immunoprecipitated.
-
Protein-Protein Interactions: By inhibiting the kinase activity of RET, this compound may alter its interaction with phosphorylation-dependent binding partners. Comparing the co-immunoprecipitation of known interacting proteins in the presence and absence of this compound can provide insights into the functional consequences of RET inhibition.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Molecular basis for cellular retinoic acid-binding protein 1 in modulating CaMKII activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of RET Inhibitors in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of RET (Rearranged during Transfection) kinase inhibitors using mouse models. While specific data for a compound designated "Ret-IN-1" is not publicly available, this document outlines generalized protocols and data presentation formats based on established methodologies for evaluating RET inhibitors in preclinical settings.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions leads to uncontrolled cell proliferation and is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting tumor growth.[1] In vivo mouse model studies are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel RET inhibitors before clinical investigation.
Data Presentation: Efficacy of a Representative RET Inhibitor
The following tables summarize representative quantitative data from in vivo mouse model studies of a generic RET inhibitor. This data is synthesized from typical findings in the field and serves as an example for data presentation.
Table 1: Tumor Growth Inhibition in a KIF5B-RET Fusion-Positive Lung Adenocarcinoma Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Orally, daily | 1500 ± 250 | - |
| RET Inhibitor | 50 mg/kg, orally, daily | 450 ± 150 | 70% |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Pharmacodynamic Modulation in Tumor Tissue
| Treatment Group | Time Point (post-dose) | pRET (Y1062) Levels (relative to vehicle) | pERK1/2 (T202/Y204) Levels (relative to vehicle) |
| RET Inhibitor (50 mg/kg) | 2 hours | 0.15 | 0.20 |
| RET Inhibitor (50 mg/kg) | 8 hours | 0.30 | 0.45 |
| RET Inhibitor (50 mg/kg) | 24 hours | 0.60 | 0.75 |
Data represents the relative levels of phosphorylated proteins as determined by Western blot or ELISA, normalized to total protein and compared to the vehicle-treated group.
Experimental Protocols
This section provides detailed protocols for key experiments in the in vivo evaluation of a RET inhibitor.
Protocol 1: Xenograft Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a subcutaneous xenograft mouse model of RET-driven cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
RET-driven human cancer cell line (e.g., a cell line with a KIF5B-RET fusion or a RET mutation).
-
Cell culture medium and supplements.
-
Matrigel or other appropriate extracellular matrix.
-
Test RET inhibitor.
-
Vehicle solution (e.g., 0.5% methylcellulose in water).
-
Dosing gavage needles.
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor collection.
-
Reagents for tissue processing and analysis (e.g., formalin, lysis buffers).
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected RET-driven cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Prepare the RET inhibitor formulation and vehicle control.
-
Administer the RET inhibitor or vehicle to the respective groups via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Tissue Collection and Analysis:
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot or pharmacokinetic analysis.
-
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement and downstream pathway modulation of a RET inhibitor in tumor tissue.
Materials:
-
Tumor lysates from the efficacy study.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against pRET (e.g., Y1062), total RET, pERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Procedure:
-
Protein Extraction:
-
Homogenize the snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Express the data as a fold change relative to the vehicle-treated control group.
-
Visualizations
RET Signaling Pathway
Caption: The RET signaling pathway and the point of intervention by RET inhibitors.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of a RET inhibitor.
References
Application Notes and Protocols: Preparation of Ret-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-1 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a critical signaling protein involved in cell growth, differentiation, and survival. Dysregulation of RET signaling, often due to mutations or fusions, is a known driver in various cancers, including thyroid and non-small cell lung cancer. Accurate and consistent preparation of this compound stock solutions is paramount for reliable in vitro and in vivo experimental results in the study of RET-driven malignancies and other associated pathologies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁N₉O₃ | [1] |
| Molecular Weight | 553.61 g/mol | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
| Storage (Solid) | -20°C | - |
RET Signaling Pathway
This compound exerts its inhibitory effects by targeting the RET receptor tyrosine kinase. The binding of ligands, such as Glial cell line-derived neurotrophic factor (GDNF), to the RET receptor complex induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][4][5] this compound inhibits this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO (Dimethyl Sulfoxide)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Experimental Workflow
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 553.61 g/mol * 1000 mg/g = 5.5361 mg
-
-
-
Weigh the this compound powder:
-
Tare a clean, empty microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube. Record the exact weight.
-
-
Add anhydrous DMSO:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.
-
Note: It is crucial to use anhydrous DMSO as water can affect the solubility and stability of the compound.
-
-
Dissolve the compound:
-
Tightly cap the tube or vial.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.[6] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot the stock solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
-
Store the stock solution:
-
Store the aliquots at -20°C for short-term storage (weeks to a few months) or at -80°C for long-term storage (months to years).[7] Protect the vials from light.
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the material safety data sheet (MSDS) for this compound and DMSO for detailed safety information.
-
Dispose of chemical waste according to your institution's guidelines.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will ensure the integrity and consistency of the compound, leading to more reliable and reproducible experimental outcomes in research and drug development.
References
Application Notes and Protocols for Ret-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-1 is an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The information available identifies this compound as "Compound Example 552" from patent WO2018071447A1. Biochemical assays have demonstrated its potency against wild-type and mutant forms of the RET kinase. These application notes provide an overview of the RET signaling pathway and outline key experimental protocols to evaluate the sensitivity of cell lines to this compound.
RET Signaling Pathway
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Ligand-independent activation of RET, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinoma. Upon activation, RET dimerizes and autophosphorylates, initiating downstream signaling cascades primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are central to promoting cell proliferation and survival.
Below is a diagram illustrating the canonical RET signaling pathway.
Caption: Canonical RET Signaling Pathway.
Cell Lines Potentially Sensitive to this compound
While specific cell line sensitivity data for this compound is not publicly available, cell lines harboring RET fusions or activating mutations are predicted to be sensitive. Researchers can screen a panel of relevant cell lines to determine their susceptibility. Examples of cell lines used in the study of other RET inhibitors include:
-
LC-2/ad: (Non-small cell lung cancer) Harboring a CCDC6-RET fusion.
-
TT: (Medullary thyroid cancer) Harboring a RET C634W mutation.
-
MZ-CRC-1: (Medullary thyroid cancer) Harboring a RET M918T mutation.
Quantitative Data
Biochemical assay data for this compound against different forms of the RET kinase is summarized below. Cellular IC50 values are yet to be determined and published.
| Target | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M mutant) | 7 |
| RET (G810R mutant) | 101 |
Experimental Protocols
To assess the sensitivity of cell lines to this compound, the following key experiments are recommended:
Cell Viability Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis of RET Phosphorylation
This experiment confirms that this compound inhibits its target by assessing the phosphorylation status of the RET protein.
Workflow:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated RET (e.g., p-RET Tyr905) and total RET.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated RET to total RET.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow:
Application Notes and Protocols: Assessing Cellular Uptake of Ret-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1][2] Ligand-induced dimerization of the RET receptor activates its intracellular kinase domain, triggering autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are vital for cell growth, survival, and proliferation.[2][3][4] However, aberrant RET activity, resulting from activating point mutations or chromosomal rearrangements, is a known driver in several human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[3][5][6]
Ret-IN-1 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase, thereby preventing its activation and blocking downstream oncogenic signaling.[6] A critical step in the preclinical evaluation of this compound is to confirm and quantify its ability to penetrate the cell membrane and engage its intracellular target. These application notes provide detailed protocols for assessing the cellular uptake and functional activity of this compound using common laboratory techniques.
RET Signaling Pathway and Mechanism of Inhibition
The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GFRα co-receptor.[4][7] This complex then recruits two RET monomers, inducing dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][8] These phosphotyrosines serve as docking sites for various adaptor proteins that activate downstream pathways critical for cell proliferation and survival.[2][4]
References
- 1. Ret Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ret-IN-1 Insolubility in Media
For researchers, scientists, and drug development professionals utilizing the potent RET kinase inhibitor, Ret-IN-1, ensuring its complete dissolution in cell culture media is paramount for accurate and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting insolubility issues, offering detailed protocols and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a highly selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. Its chemical formula is C29H31N9O3, with a molecular weight of 553.61 g/mol . Understanding these properties is the first step in developing an effective dissolution strategy.
Q2: What is the recommended solvent for this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.
Q3: Why does this compound precipitate when added to my cell culture media?
Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can decrease the solubility of hydrophobic compounds, causing them to precipitate.
-
Temperature Changes: A significant drop in temperature when transferring a concentrated DMSO stock to cooler media can reduce solubility.
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the media can exceed its solubility limit.
-
Rapid Dilution: Adding the DMSO stock too quickly to the media without proper mixing can lead to localized high concentrations and immediate precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to cell culture media.
This is the most common problem encountered and can often be resolved by optimizing the dilution process.
Troubleshooting Steps:
-
Pre-warm the Cell Culture Media: Before adding the this compound stock solution, warm the required volume of cell culture media to 37°C. This will help to mitigate the temperature shock that can lead to precipitation.
-
Perform a Serial or Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 or 1:100 in pre-warmed media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume of media.
-
Ensure Rapid and Thorough Mixing: When adding the this compound solution (either the stock or an intermediate dilution) to the media, ensure the media is being gently agitated (e.g., by swirling or with a pipette). This helps to disperse the compound quickly and prevent localized high concentrations.
-
Filter the Final Solution (Optional but Recommended): After dilution, filter the final this compound-containing media through a 0.22 µm sterile filter to remove any micro-precipitates that may not be visible to the naked eye.
Issue: My this compound stock solution in DMSO appears cloudy or contains visible particles.
This indicates that the solubility limit in DMSO may have been exceeded or the compound has not fully dissolved.
Troubleshooting Steps:
-
Gentle Warming: Warm the DMSO stock solution in a 37°C water bath for 5-10 minutes. This can often help to dissolve the compound completely.
-
Sonication: If warming is not sufficient, sonicate the vial in a water bath for short bursts until the solution clears.
-
Reduce Stock Concentration: If the compound still does not dissolve, you may have exceeded its solubility limit in DMSO. Prepare a new stock solution at a lower concentration.
Data Presentation
Table 1: Estimated Solubility of this compound and Structurally Similar Compounds in DMSO
| Compound | Molecular Weight ( g/mol ) | Estimated Solubility in DMSO |
| This compound | 553.61 | 10-50 mM (Estimated) |
| All-trans Retinal | 284.44 | ~16 mg/mL (~56 mM) |
| All-trans Retinoic Acid | 300.44 | ~20 mg/mL (~67 mM) |
| 4-oxo Isotretinoin | 314.4 | ~30 mg/mL (~95 mM) |
| Isotretinoin | 300.44 | 60 mg/mL (~200 mM) |
Note: The solubility of this compound is an estimate based on the solubility of structurally similar compounds. It is recommended to empirically determine the optimal stock concentration for your specific experimental needs.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 553.61 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 553.61 g/mol = 0.0055361 g = 5.54 mg
-
-
Weigh out 5.54 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Preparing a 1 µM Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture media
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (1:100):
-
Pipette 990 µL of pre-warmed cell culture media into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the media.
-
Vortex gently to mix. This creates a 100 µM intermediate solution.
-
-
Final Dilution (1:100):
-
Prepare the final volume of media needed for your experiment (e.g., 10 mL).
-
Add the appropriate volume of the 100 µM intermediate solution to achieve a final concentration of 1 µM. For a 10 mL final volume, add 100 µL of the 100 µM intermediate solution.
-
Mix the final solution gently by swirling or pipetting up and down.
-
-
The final concentration of DMSO in this working solution will be 0.01%, which is well below the cytotoxic threshold for most cell lines.
Visualizations
Caption: RET Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: Addressing RET Inhibitor Resistance in Cell Lines
Welcome to the technical support center for researchers encountering resistance to RET inhibitors in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RET inhibitors?
RET inhibitors are a class of targeted therapies that function by blocking the activity of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] In normal cellular processes, the RET protein is involved in signaling pathways that regulate cell growth, differentiation, and survival.[1][2] However, in certain cancers, genetic alterations such as mutations or gene fusions lead to the constitutive activation of the RET protein, resulting in uncontrolled cell proliferation.[1][3] RET inhibitors work by binding to the ATP-binding site within the kinase domain of the RET protein, which prevents its phosphorylation and subsequent activation of downstream signaling cascades.[1] By inhibiting RET, these drugs disrupt the signals that promote cancer cell growth and survival, often leading to programmed cell death (apoptosis) and a reduction in tumor progression.[1]
Q2: My RET-fusion positive cell line is showing reduced sensitivity to the RET inhibitor. What are the possible causes?
Reduced sensitivity or acquired resistance to RET inhibitors in a previously sensitive cell line can be attributed to two primary categories of mechanisms: on-target alterations and off-target (or bypass) mechanisms.
-
On-target resistance typically involves the acquisition of new mutations within the RET gene itself. These mutations can interfere with the binding of the inhibitor to the RET protein. A common example is the emergence of solvent front mutations, such as the G810 residue mutation, which can hinder the inhibitor's ability to fit into its binding pocket.[4][5][6]
-
Off-target or bypass resistance occurs when the cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby circumventing the need for RET signaling.[6] Common bypass mechanisms include the amplification or activating mutations of other oncogenes like MET, KRAS, NRAS, and EGFR.[6][7][8] These alternative pathways can reactivate critical downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, even in the presence of effective RET inhibition.[7][9]
Q3: How can I determine the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your cell line, a combination of molecular and biochemical analyses is recommended:
-
Sequence the RET kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to identify any acquired mutations within the RET gene. Compare the sequence to that of the parental, sensitive cell line.
-
Analyze downstream signaling pathways: Use western blotting to assess the phosphorylation status of key downstream signaling proteins such as ERK, AKT, and STAT3 in both sensitive and resistant cells, with and without inhibitor treatment.[9] Persistent phosphorylation of these proteins in the presence of the RET inhibitor in resistant cells suggests the activation of a bypass pathway.[7]
-
Perform a broader genomic analysis: Employ NGS-based cancer gene panels to screen for amplifications or mutations in common oncogenes known to be involved in bypass resistance, such as MET, KRAS, NRAS, BRAF, and EGFR.[7][8]
Troubleshooting Guides
Problem: Cell viability is not decreasing as expected after treatment with a RET inhibitor.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response curve (e.g., using a CellTiter-Glo® or similar assay) to determine the IC50 of the inhibitor in your parental sensitive cell line and confirm you are using an effective concentration. |
| Development of on-target resistance | Sequence the RET kinase domain to check for known resistance mutations (e.g., V804M, G810S/R/C).[4][5][10] If a mutation is identified, consider switching to a next-generation RET inhibitor that has activity against that specific mutant.[4] |
| Activation of bypass signaling pathways | Screen for the activation of alternative signaling pathways (e.g., MET, EGFR, RAS/MAPK) via western blot for phosphorylated proteins (p-MET, p-EGFR, p-ERK).[7][8] If a bypass pathway is identified, consider combination therapy with an inhibitor targeting that pathway (e.g., a MET inhibitor or an EGFR inhibitor).[7] |
| Cell line identity or contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination, which can affect cell health and drug response. |
Data Presentation
Table 1: Examples of RET Fusion-Positive Cell Lines and their Inhibitor Sensitivity
| Cell Line | RET Fusion Partner | RET Inhibitor | IC50 (nM) | Reference |
| LC-2/ad | CCDC6 | Ponatinib | ~10 | [7] |
| TPC-1 | CCDC6 | Selpercatinib | ~5 | [6] |
| CUTO22 | KIF5B | Pralsetinib | ~2 | [11] |
| CUTO42 | EML4 | BLU-667 (Pralsetinib) | ~1 | [11] |
Table 2: Common Mechanisms of Acquired Resistance to RET Inhibitors
| Resistance Mechanism | Type | Examples | Method of Detection |
| Secondary RET Mutations | On-Target | G810S/R/C, V804M/L, Y806C/N | DNA Sequencing (NGS) |
| Bypass Pathway Activation | Off-Target | MET Amplification | FISH, qPCR, NGS |
| KRAS or NRAS Activating Mutations | DNA Sequencing (NGS) | ||
| EGFR Upregulation/Activation | Western Blot (p-EGFR), NGS |
Experimental Protocols
Protocol 1: Western Blot Analysis of RET Signaling Pathway
-
Cell Lysis:
-
Culture sensitive and resistant cells to ~80% confluency.
-
Treat cells with the RET inhibitor at the desired concentration and for the specified time. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-RET (Tyr1062), total RET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: RET signaling pathway and point of inhibition.
Caption: Overview of on-target and off-target resistance.
Caption: Troubleshooting workflow for RET inhibitor resistance.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 5. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Ret-IN-1 Results
Welcome to the technical support center for Ret-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results during their experiments with this RET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Under normal physiological conditions, RET is involved in cell growth, differentiation, and survival.[1] In several types of cancer, including thyroid and non-small cell lung cancer, aberrant RET signaling due to mutations or gene fusions leads to uncontrolled cell proliferation.[1][2] this compound functions by binding to the ATP-binding site of the RET kinase domain, which prevents its activation and subsequent downstream signaling pathways that promote tumor growth.[1]
Q2: I'm observing a weaker than expected inhibition of RET phosphorylation or downstream signaling. What are the possible causes?
Several factors could contribute to this observation:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded, or there could be an error in dilution.
-
Cellular Uptake: Ensure that this compound is effectively penetrating the cells in your experimental model.
-
RET Mutation Status: The specific RET mutation or fusion protein in your cell line could have reduced sensitivity to this compound.
-
High ATP Concentration: In in vitro kinase assays, excessively high concentrations of ATP can compete with the inhibitor for binding to the kinase.
-
Assay Conditions: Suboptimal assay conditions, such as incubation time or temperature, can affect inhibitor performance.
Q3: My cells are showing unexpected toxicity or cell death at concentrations where I expect to see specific RET inhibition. Why might this be happening?
Unexpected cytotoxicity can arise from a few possibilities:
-
Off-Target Effects: Although designed to be selective for RET, this compound may inhibit other kinases or cellular targets, leading to toxicity. Without a publicly available, comprehensive kinase selectivity profile for this compound, identifying the specific off-targets can be challenging. However, multi-kinase inhibitors with RET activity are known to have off-target effects on kinases like VEGFR2 and MET, which can lead to cellular toxicity.[3]
-
Cell Line Sensitivity: The specific genetic background of your cell line may render it particularly sensitive to the inhibition of RET or potential off-target kinases.
-
Experimental Artifacts: Issues with cell culture conditions, such as contamination or nutrient depletion, can exacerbate cellular stress and lead to increased cell death in the presence of a kinase inhibitor.
Q4: I'm observing paradoxical activation of a signaling pathway downstream of RET (e.g., increased ERK phosphorylation) after treatment with this compound. What could explain this?
Paradoxical pathway activation is a known phenomenon with some kinase inhibitors. Potential explanations include:
-
Feedback Loops: Inhibition of RET can sometimes lead to the activation of compensatory feedback loops that result in the upregulation of other signaling pathways.
-
Off-Target Activation: In some contexts, kinase inhibitors can paradoxically activate other kinases through complex allosteric mechanisms or by disrupting protein-protein interactions.
-
Cellular Context: The specific cellular wiring and expression levels of various signaling components in your experimental model can influence the response to RET inhibition.
Troubleshooting Guides
Guide 1: Investigating Weaker-Than-Expected Inhibition
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected level of inhibition.
Experimental Workflow for Troubleshooting Weak Inhibition
Caption: A stepwise workflow for troubleshooting suboptimal inhibition by this compound.
Detailed Methodologies:
-
Compound Verification: Prepare fresh serial dilutions from a new stock of this compound. Compare its activity with an older stock.
-
Cell Line Validation:
-
Western Blot: Confirm the expression of total RET and phosphorylated RET (p-RET) in your untreated cell lysates.
-
Sanger Sequencing: If you suspect a resistance mutation, sequence the RET kinase domain of the gDNA from your cells.
-
-
Assay Optimization:
-
Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value in your specific assay.
-
Time-Course Experiment: Assess the effect of this compound at different time points to ensure you are capturing the optimal window of inhibition.
-
-
Positive Control Inhibitor: Include a well-characterized RET inhibitor with a known potency in your cell model to confirm that the RET pathway is druggable in your system.
Guide 2: Addressing Unexpected Cytotoxicity
This guide will help you determine the cause of unexpected cell death in your experiments.
Logical Flow for Investigating Unexpected Cytotoxicity
Caption: A decision tree to diagnose the cause of unexpected cell death with this compound.
Detailed Methodologies:
-
Dose-Response Analysis:
-
Cell Viability Assay: Use an assay such as MTT or CellTiter-Glo to determine the concentration of this compound that reduces cell viability by 50% (CC50).
-
Western Blot: Simultaneously, determine the IC50 for p-RET inhibition. A significant difference between CC50 and IC50 may suggest off-target toxicity.
-
-
Genetic Knockdown:
-
Transfection/Transduction: Use validated siRNA or shRNA constructs to reduce RET expression in your cells.
-
Phenotypic Analysis: Compare the effect of RET knockdown on cell viability with the effect of this compound treatment. If the inhibitor is more toxic than the knockdown, it points to off-target effects.
-
-
Off-Target Investigation:
-
Alternative Inhibitor: Treat cells with another selective RET inhibitor that has a different chemical scaffold. If the toxicity profile is different, it suggests the toxicity of this compound may be due to its unique off-target profile.
-
Data Presentation
Table 1: IC50 Values of Selected RET Inhibitors Against Wild-Type RET
| Inhibitor | IC50 (nM) | Notes |
| Selpercatinib | <10 | Highly selective RET inhibitor. |
| Pralsetinib | <10 | Highly selective RET inhibitor. |
| Vandetanib | ~50 | Multi-kinase inhibitor with RET activity. |
| Cabozantinib | ~5 | Multi-kinase inhibitor with RET activity. |
| This compound | Data not publicly available | Potency may vary depending on the specific RET alteration and assay conditions. |
Note: The IC50 values are approximate and can vary between different studies and assay conditions.
Signaling Pathway Diagram
Simplified RET Signaling Pathway and Points of Inhibition
Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.
Disclaimer: The information provided in this technical support center is for research purposes only. The off-target profile of this compound is not extensively documented in the public domain, and researchers should carefully validate their results with appropriate controls.
References
Validation & Comparative
In Vitro Showdown: A Comparative Guide to Ret-IN-1 and Pralsetinib for RET Kinase Inhibition
For Immediate Release
[CITY, STATE] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the selective inhibition of the Rearranged during Transfection (RET) proto-oncogene stands as a critical strategy for treating various cancers, including non-small cell lung cancer and thyroid carcinomas. This guide provides a detailed in vitro comparison of two RET inhibitors: Ret-IN-1 and the FDA-approved drug, pralsetinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities based on available data.
Introduction to RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the proliferation and survival of cancer cells.[1][2] Downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, are crucial mediators of its oncogenic effects.[3] The development of potent and selective RET inhibitors has transformed the treatment paradigm for patients with RET-altered cancers.[4]
Pralsetinib (formerly BLU-667) is a highly selective, next-generation oral RET inhibitor that has demonstrated robust clinical activity.[5] this compound is a novel RET kinase inhibitor identified in patent literature, showing potent in vitro activity against wild-type and mutated forms of the RET kinase.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available in vitro biochemical IC50 data for this compound and pralsetinib against wild-type RET and various clinically relevant mutants.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| RET (Wild-Type) | 1 |
| RET (V804M) | 7 |
| RET (G810R) | 101 |
Table 2: Biochemical IC50 Values for Pralsetinib
| Target | IC50 (nM) |
| RET (Wild-Type) | 0.4[3] |
| CCDC6-RET | 0.4[3] |
| RET (V804L) | 0.3[3] |
| RET (V804M) | 0.4[3] |
| RET (M918T) | 0.4[3] |
Note: Data for this compound is extracted from patent WO2018071447A1, Compound Example 552.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate interpretation and replication of in vitro findings. Below are representative methodologies for key assays used to characterize RET inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the RET kinase in a cell-free system.
Objective: To determine the IC50 value of an inhibitor against purified RET kinase.
Typical Protocol:
-
Recombinant RET kinase is incubated with a specific peptide substrate and adenosine triphosphate (ATP).
-
The inhibitor (this compound or pralsetinib) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity-based assays (e.g., using ³³P-ATP and filter binding) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and survival of cancer cell lines harboring specific RET alterations.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Typical Protocol (MTS Assay):
-
Cancer cells with known RET mutations or fusions (e.g., TT cells for RET C634W, MZ-CRC-1 for RET M918T) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), a tetrazolium compound (e.g., MTS) is added to the wells.
-
Viable, metabolically active cells convert the MTS into a formazan product.
-
The quantity of formazan is measured by absorbance at a specific wavelength, which is directly proportional to the number of living cells.
-
GI50/IC50 values are determined by plotting cell viability against inhibitor concentration.
Western Blotting for RET Phosphorylation
This technique is used to assess the ability of an inhibitor to block the autophosphorylation of the RET kinase within a cellular context, a direct indicator of target engagement.
Objective: To visualize the inhibition of RET phosphorylation in treated cells.
Typical Protocol:
-
RET-driven cancer cells are treated with the inhibitor at various concentrations for a specific duration.
-
Cells are lysed to extract total cellular proteins.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for phosphorylated RET (p-RET).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
The signal is detected using a chemiluminescent substrate, revealing the amount of p-RET.
-
The membrane is often stripped and re-probed with an antibody for total RET to confirm equal protein loading.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the RET signaling pathway and a typical experimental workflow for evaluating RET inhibitors.
References
The Precision Advantage: A Comparative Guide to Selective RET Inhibitors Versus Multi-Kinase Inhibition in Oncology Research
For researchers, scientists, and drug development professionals, the targeting of the REarranged during Transfection (RET) proto-oncogene presents a critical front in cancer therapy. Activating mutations and fusions in RET are known drivers in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] The therapeutic strategy has bifurcated into two distinct approaches: highly selective RET inhibitors and broader-spectrum multi-kinase inhibitors (MKIs). This guide provides an objective, data-driven comparison of these strategies to inform preclinical research and development.
The central challenge in targeting kinases is achieving high potency against the intended target while minimizing engagement with other kinases, which can lead to off-target toxicities.[2][3] Multi-kinase inhibitors such as Cabozantinib and Vandetanib, often developed for other primary targets like VEGFR, possess significant anti-RET activity and have been approved for treating RET-driven cancers.[2][3] However, their broad inhibition profile is associated with a range of adverse effects.[3] In contrast, a newer class of drugs, exemplified by Selpercatinib and Pralsetinib, were designed specifically for RET, offering a more focused mechanism of action. This comparison will use Selpercatinib and Pralsetinib as exemplars for the "selective inhibitor" class, akin to the conceptual "Ret-IN-1," versus the established MKIs, Vandetanib and Cabozantinib.
Comparative Analysis: Selectivity and Potency
The fundamental difference between these two classes of inhibitors lies in their kinase selectivity profiles. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) against a panel of kinases provide a clear quantitative distinction.
Biochemical Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 in nM) of selective RET inhibitors and multi-kinase inhibitors against RET and key off-target kinases known to be involved in cancer signaling and toxicity. Lower values indicate higher potency.
| Kinase Target | Selpercatinib (nM) | Pralsetinib (nM) | Cabozantinib (nM) | Vandetanib (nM) |
| RET | <6 | <2 | 5.2[4], 4[5] | 130[6] |
| KDR (VEGFR2) | 67 | 19 | 0.035[4][5] | 40[6][7] |
| MET | >10000 | >1000 | 1.3[4][5] | >10000 |
| VEGFR3 | 110 | 38 | 6[5] | 110[6][7] |
| KIT | >10000 | 160 | 4.6[4][5] | >10000 |
| FLT3 | 3600 | 30 | 11.3[4] | >10000 |
| EGFR | >10000 | >1000 | >10000 | 500[6][7] |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
As the data clearly indicates, Selpercatinib and Pralsetinib exhibit exceptional potency and selectivity for RET, with significantly higher IC50 values for other kinases. Conversely, Cabozantinib and Vandetanib show high potency against RET but also against other key kinases, particularly KDR (VEGFR2).[4][5][6][7] This multi-targeted nature underpins both their therapeutic effect and their distinct toxicity profiles.
Cellular Proliferation Inhibition
The biochemical potency of an inhibitor must translate to functional activity in a cellular context. The table below shows the IC50 values (in nM) from cell viability assays using cancer cell lines driven by RET alterations.
| Cell Line (RET alteration) | Selpercatinib (nM) | Pralsetinib (nM) | Cabozantinib (nM) | Vandetanib (nM) |
| TT (MTC, RET C634W) | 6 | 13 | 94[2] | ~200-500 |
| LC-2/ad (NSCLC, CCDC6-RET) | 7 | 11 | ~100-300 | ~400-800 |
| Ba/F3 (KIF5B-RET) | 5 | 2 | Not widely reported | Not widely reported |
Data compiled from multiple sources and represent approximate values to demonstrate relative potency.
In RET-dependent cancer cell lines, the selective inhibitors demonstrate superior potency, inhibiting cell proliferation at low nanomolar concentrations that correlate well with their biochemical inhibition of RET kinase.
Mechanism of Action and Signaling Pathways
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF) or through oncogenic fusions/mutations, dimerizes and autophosphorylates key tyrosine residues.[1][8] This initiates downstream signaling through multiple pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT cascades, which drive cell proliferation, survival, and migration.[8][9]
Selective RET inhibitors and MKIs both act by binding to the ATP-binding pocket of the RET kinase domain, preventing its catalytic activity and blocking downstream signal transduction. The key difference is the collateral pathway inhibition caused by MKIs.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
Ret-IN-1: A Comparative Analysis of a Novel RET Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Ret-IN-1 with other prominent RET kinase inhibitors, offering insights into its specificity and potential therapeutic advantages in RET-driven cancers. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective kinase inhibitors. For cancers driven by aberrant Rearranged during Transfection (RET) signaling, a new investigational inhibitor, this compound, has emerged. This guide provides an objective comparison of this compound with established multi-kinase and selective RET inhibitors, namely Vandetanib, Cabozantinib, Selpercatinib, and Pralsetinib, based on available preclinical data.
Biochemical Potency and Selectivity
A key determinant of a kinase inhibitor's therapeutic window is its potency against the target kinase and its selectivity over other kinases. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) are fundamental in assessing these parameters.
This compound has demonstrated potent inhibition of wild-type RET and clinically relevant resistance mutations.[1] The V804M "gatekeeper" mutation and the G810R "solvent front" mutation are known mechanisms of acquired resistance to some RET inhibitors.[2] The activity of this compound against these mutants suggests its potential to overcome certain forms of drug resistance.
| Inhibitor | RET (WT) IC50 (nM) | RET (V804M) IC50 (nM) | RET (G810R) IC50 (nM) | Key Off-Targets |
| This compound | 1[1] | 7[1] | 101[1] | Data not available |
| Selpercatinib | ~5-6 | ~56 | ~185-334 | VEGFRs (less potent) |
| Pralsetinib | ~2-4 | ~7-17 | ~40-70 | VEGFRs (less potent) |
| Vandetanib | ~40 | >1000 | Data not available | VEGFR2, EGFR |
| Cabozantinib | ~5 | ~1000 | Data not available | VEGFR2, MET, AXL |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison should be made with caution.
Multi-kinase inhibitors like Vandetanib and Cabozantinib, while exhibiting anti-RET activity, also potently inhibit other kinases such as VEGFR2, which contributes to their broader side-effect profiles, including hypertension and hand-foot syndrome.[3][4] In contrast, selective inhibitors like Selpercatinib and Pralsetinib were designed to minimize off-target effects, leading to a more favorable safety profile.[3][5] The off-target profile of this compound is not yet publicly available but is a critical factor for its future clinical development.
Cellular Activity in Cancer Models
The efficacy of a kinase inhibitor in a cellular context provides a more physiologically relevant measure of its potential. This is often assessed by measuring the inhibition of cell proliferation or viability in cancer cell lines that are dependent on RET signaling for their growth and survival.
While specific cellular activity data for this compound is not yet widely published, the general approach involves treating RET-driven cancer cell lines with the inhibitor and determining the concentration required to reduce cell viability by 50% (IC50 or EC50).
| Inhibitor | Cell Line (RET alteration) | Cellular IC50/EC50 (nM) |
| Selpercatinib | TT (C634W) | ~1 |
| MZ-CRC-1 (M918T) | ~1 | |
| HCC78 (CCDC6-RET) | ~5 | |
| Pralsetinib | TT (C634W) | ~1 |
| MZ-CRC-1 (M918T) | ~1 | |
| HCC78 (CCDC6-RET) | ~3 | |
| Vandetanib | TT (C634W) | ~100 |
| Cabozantinib | TT (C634W) | ~20 |
Note: Cellular IC50/EC50 values are approximate and compiled from various studies. They can vary based on the cell line and assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of drug candidates. Below are generalized protocols for the key assays used to characterize RET inhibitors.
Biochemical RET Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the RET kinase.
Principle: A recombinant RET kinase enzyme is incubated with a substrate (a peptide or protein that RET can phosphorylate) and adenosine triphosphate (ATP), the phosphate donor. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is measured.
Generalized Protocol:
-
Reagents: Recombinant human RET kinase (wild-type or mutant), biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), and the test inhibitor (e.g., this compound).
-
Procedure:
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the RET kinase to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular RET Phosphorylation Assay
This assay measures the ability of an inhibitor to block RET autophosphorylation in a cellular context, a key step in the activation of its downstream signaling pathways.
Principle: RET-driven cancer cells are treated with the inhibitor, and the level of phosphorylated RET (pRET) is measured, typically by Western blotting or ELISA.
Generalized Protocol:
-
Cell Culture: Culture RET-driven cancer cells (e.g., TT, MZ-CRC-1) to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of the RET inhibitor for a specific duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Detection of pRET:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated RET (e.g., anti-pRET Tyr905) and total RET (as a loading control).
-
ELISA: Use a plate-based assay with a capture antibody for total RET and a detection antibody for pRET.
-
-
Data Analysis: Quantify the pRET signal relative to the total RET signal. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in RET phosphorylation.
Cell Viability Assay
This assay determines the effect of the inhibitor on the survival and proliferation of cancer cells.
Principle: Cells are treated with the inhibitor, and the number of viable cells is measured using various methods that assess metabolic activity or membrane integrity.
Generalized Protocol:
-
Cell Seeding: Seed RET-driven cancer cells into a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Viability Measurement:
-
Tetrazolium-based assays (e.g., MTT, MTS): A tetrazolium salt is reduced by metabolically active cells to a colored formazan product, which is quantified by absorbance.[9][10]
-
Resazurin-based assays: Resazurin is reduced to the fluorescent resorufin by viable cells.
-
ATP-based assays (e.g., CellTiter-Glo®): The amount of ATP, which is proportional to the number of viable cells, is measured via a luciferase reaction.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 or EC50 value is determined by plotting cell viability against inhibitor concentration.[9][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a biochemical RET kinase inhibition assay.
Caption: General workflow for a cell viability assay to assess inhibitor efficacy.
Conclusion
This compound is a potent inhibitor of wild-type and mutant RET kinase in biochemical assays. Its activity against known resistance mutations, V804M and G810R, suggests it may have advantages over existing therapies, although further data on its selectivity and cellular activity are needed for a complete assessment. This guide provides a framework for comparing this compound to other RET inhibitors and highlights the key experimental data required to fully characterize its potential as a therapeutic agent for RET-driven cancers. As more data on this compound becomes available, this guide can be updated to provide a more comprehensive and definitive comparison.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Navigating the Disposal of Ret-IN-1: A Guide to Safe and Compliant Practices
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ret-IN-1, a compound utilized in scientific research. While safety data sheets (SDS) for products containing similar compounds can offer guidance, they sometimes present varied hazard classifications. For instance, the SDS for "Reverse transcriptase-IN-1" suggests it is not a hazardous substance, whereas the SDS for "RET-IN-8" indicates it is harmful if swallowed and very toxic to aquatic life.[1][2] Given this variability, it is imperative to treat this compound as a hazardous chemical waste to ensure the highest safety standards.
Quantitative Data Summary
The following table summarizes the key hazard information for related compounds, underscoring the importance of cautious handling and disposal.
| Product Name/Component | CAS Number | Molecular Formula | Molecular Weight | Hazard Statements | Disposal Recommendations |
| Reverse transcriptase-IN-1 | 2380001-43-2 | C25H17N7O2 | 447.45 | Not a hazardous substance or mixture | Follow local regulations |
| Fluorocell RET (contains Methanol) | 67-56-1 (Methanol) | CH4O (Methanol) | 32.04 (Methanol) | Harmful if swallowed, May cause damage to organs, Flammable liquid | Dispose of contents/container to a facility in accordance with local and national regulations.[3] |
| RET-IN-8 | 2642164-75-6 | C27H30N6O3 | 486.57 | Harmful if swallowed, Very toxic to aquatic life with long lasting effects | Dispose of contents/ container to an approved waste disposal plant.[2] |
Experimental Protocols for Disposal
To ensure safety and compliance, follow these step-by-step procedures for the disposal of this compound and associated materials.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation : Do not mix solid this compound with other laboratory waste.
-
Containerization : Place the solid waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Storage : Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Protocol 2: Disposal of Liquid this compound Waste (Solutions)
-
Prohibition of Sink Disposal : Under no circumstances should liquid waste containing this compound be poured down the sink or into any drainage system.[4]
-
Waste Collection : Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. The container must be compatible with the solvent used.
-
Labeling : Clearly label the container with "Hazardous Waste," the name "this compound," the solvent(s) used, and the concentration.
-
Storage : Store the liquid waste container in secondary containment to prevent spills and in a designated hazardous waste storage area.
-
Professional Disposal : Contact your institution's EHS department for collection and disposal.
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Identification : All items that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated.
-
Collection : Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.
-
Empty Containers : Empty containers of this compound should be treated as hazardous waste and not disposed of in regular trash unless thoroughly decontaminated according to your institution's specific procedures.[4]
-
Disposal : The collected contaminated materials should be disposed of as solid hazardous waste, following the same procedure as for solid this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Ret-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of Ret-IN-1, a potent RET kinase inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental results.
Compound Information and Physicochemical Data
This compound is a selective inhibitor of the RET (Rearranged during Transfection) kinase.[1] While a specific Safety Data Sheet (SDS) for this compound (CAS Number: 2222755-14-6) is not publicly available, the following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 2222755-14-6 | [1] |
| Molecular Formula | C₂₉H₃₁N₉O₃ | [1] |
| Molecular Weight | 553.61 g/mol | [1] |
| Storage | Lyophilized at -20°C (stable for 36 months). In solution, store at -20°C and use within 1 month. Avoid multiple freeze-thaw cycles. | [1] |
Personal Protective Equipment (PPE) and Handling
Given the potent biological activity of this compound and the absence of a specific SDS, it is crucial to handle this compound with the utmost care, adhering to best practices for handling potent, small-molecule kinase inhibitors.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Nitrile gloves are required. Change gloves immediately if they become contaminated. Avoid skin contact. |
| Body Protection | A lab coat must be worn at all times. For procedures with a higher risk of splashes, consider a chemically resistant apron. |
| Respiratory Protection | For handling the solid compound or when there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is recommended. All work with the solid compound should be performed in a certified chemical fume hood. |
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Weighing: Weigh the solid compound in a chemical fume hood.
-
Solution Preparation: Prepare solutions in a chemical fume hood.
-
General Use: Avoid inhalation of dust or aerosols. Avoid contact with eyes, skin, and clothing.
-
After Handling: Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated labware) | Collect in a clearly labeled, sealed container for hazardous chemical waste. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Potent Kinase Inhibitor"). |
| Liquid Waste (solutions, cell culture media) | Collect in a sealed, leak-proof container labeled as "Hazardous Waste" with the full chemical name and approximate concentration. Do not dispose of down the drain. |
| Sharps (needles, scalpels) | Dispose of in a designated sharps container for chemically contaminated sharps. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Biological Context: The RET Signaling Pathway
This compound is a potent inhibitor of the RET receptor tyrosine kinase. The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2][3] Aberrant activation of this pathway, through mutations or gene fusions, is a known driver in several types of cancer.[2]
Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines with known RET alterations.
Materials:
-
Cancer cell line with RET fusion or mutation (e.g., a non-small cell lung cancer or medullary thyroid cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the 96-well plate.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Caption: Workflow for an in vitro cell-based proliferation assay to evaluate the efficacy of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
